O3-Desethyl Apremilast

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of O3-Desethyl Apremilast involves several steps, starting from the parent compound, Apremilast. The synthetic route typically includes the removal of the ethyl group from the 3-position of the phenyl ring. This can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps .

化学反応の分析

Metabolic Formation from Apremilast

O3-Desethyl Apremilast is generated via hepatic metabolism of apremilast, primarily mediated by CYP3A4 , with minor contributions from CYP1A2 and CYP2A6 . The reaction involves oxidative O-demethylation at the 3-ethoxy group, followed by conjugation with glucuronic acid to form the inactive metabolite this compound glucuronide .

Key Reaction Pathway:

ApremilastO-DemethylationCYP3A4O3-Desethyl ApremilastGlucuronidationUGTO3-Desethyl Apremilast Glucuronide

Table 1: Metabolic Enzymes and Reaction Parameters

| Enzyme | Reaction Type | Primary Site | Metabolite Activity |

|---|---|---|---|

| CYP3A4 | Oxidative demethylation | Liver | Inactive |

| UDP-glucuronosyltransferase (UGT) | Conjugation | Liver | Inactive |

Structural Reactivity and Functional Groups

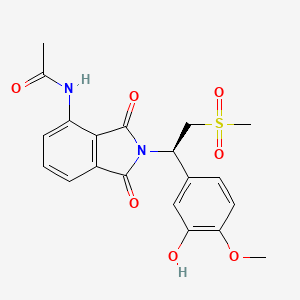

The molecular structure (C20H20N2O7S , MW 432.4 g/mol ) contains:

-

A phthalimide ring (susceptible to hydrolysis under acidic/basic conditions).

-

A sulfonyl group (electron-withdrawing, stabilizes adjacent reactive sites).

-

A hydroxyl group at the 3-position (introduced via demethylation, participates in conjugation reactions) .

Table 2: Key Functional Groups and Reactivity

Synthetic and Degradation Pathways

While this compound is primarily a metabolite, its synthesis can be inferred from apremilast production methods. Apremilast is synthesized via asymmetric routes using chiral auxiliaries like tert-butanesulfinamide . Demethylation to form this compound would require selective oxidation of the 3-ethoxy group.

Example Synthetic Route (Hypothetical):

-

Starting Material : Apremilast (C22H24N2O7S).

-

Oxidative Demethylation : Use of oxidizing agents (e.g., KMnO4/H+) or enzymatic catalysis to replace the 3-ethoxy group with a hydroxyl group.

Degradation Pathways :

-

Hydrolysis : Phthalimide ring cleavage under strong acidic/basic conditions .

-

Oxidation : Sulfonyl group stability limits further oxidation under physiological conditions .

Analytical Characterization

Spectroscopic Data :

-

1^11H-NMR (CDCl3): Peaks at δ 1.2–1.4 (methyl groups), δ 3.8 (methoxy), δ 6.7–7.5 (aromatic protons) .

-

LC-MS : [M+H]+ at m/z 433.4, consistent with molecular weight .

Table 3: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 115°C | Carl Roth |

| Solubility | Insoluble in water | PubChem |

| LogP | ~2.1 (predicted) | Computational |

Stability and Storage

科学的研究の応用

O3-Desethyl Apremilast has several scientific research applications:

Chemistry: It is used as a reference standard in the analysis of Apremilast impurities.

Biology: Studies often focus on its metabolic pathways and its role as a metabolite of Apremilast.

Medicine: Research includes its pharmacokinetics and potential therapeutic effects.

Industry: It is used in the quality control processes of pharmaceutical manufacturing to ensure the purity of Apremilast

作用機序

The mechanism of action of O3-Desethyl Apremilast is similar to that of Apremilast. It inhibits the enzyme phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the regulation of numerous inflammatory mediators, including decreased expression of nitric oxide synthase, tumor necrosis factor-alpha (TNF-α), and interleukin-23 (IL-23), as well as increased interleukin-10 (IL-10) .

類似化合物との比較

O3-Desethyl Apremilast can be compared with other PDE4 inhibitors such as:

Roflumilast: Used in the treatment of chronic obstructive pulmonary disease (COPD).

Crisaborole: Used in the treatment of atopic dermatitis.

Apremilast: The parent compound, used in the treatment of psoriasis and psoriatic arthritis. The uniqueness of this compound lies in its role as a metabolite and impurity of Apremilast, providing insights into the metabolism and pharmacokinetics of the parent compound

生物活性

O3-Desethyl Apremilast is a derivative of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor primarily used to treat autoimmune diseases such as psoriasis and psoriatic arthritis. The modification of the Apremilast molecule by removing an ethyl group leads to distinct pharmacological properties that may enhance its therapeutic efficacy and safety profile. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and potential applications based on recent research findings.

This compound, like its parent compound, functions as a PDE4 inhibitor. By inhibiting PDE4, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. This modulation is crucial in conditions characterized by inflammation, such as psoriasis and psoriatic arthritis. The elevation of cAMP levels results in the downregulation of pro-inflammatory mediators like tumor necrosis factor alpha (TNF-α) and interleukin (IL)-23, while promoting anti-inflammatory responses .

Case Studies and Clinical Trials

- Psoriasis Treatment : In a phase III clinical trial (ESTEEM 1), patients treated with Apremilast showed a significant reduction in the Psoriasis Area and Severity Index (PASI) score compared to placebo, indicating robust efficacy in managing moderate to severe plaque psoriasis .

- Psoriatic Arthritis : Another study demonstrated that patients with psoriatic arthritis experienced improved joint symptoms and quality of life metrics when treated with Apremilast, suggesting that this compound may offer similar benefits due to its related mechanism .

Comparative Analysis

The following table summarizes key findings from studies on Apremilast that may be relevant for understanding the potential effects of this compound:

Safety Profile

The safety profile of this compound is expected to be similar to that of Apremilast, which is generally well-tolerated. Common adverse effects include gastrointestinal symptoms such as diarrhea and nausea, along with headache and upper respiratory infections . Long-term studies indicate that these side effects are typically mild to moderate in severity.

特性

分子式 |

C20H20N2O7S |

|---|---|

分子量 |

432.4 g/mol |

IUPAC名 |

N-[2-[(1R)-1-(3-hydroxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |

InChI |

InChI=1S/C20H20N2O7S/c1-11(23)21-14-6-4-5-13-18(14)20(26)22(19(13)25)15(10-30(3,27)28)12-7-8-17(29-2)16(24)9-12/h4-9,15,24H,10H2,1-3H3,(H,21,23)/t15-/m0/s1 |

InChIキー |

SCUNUALPLIEGMD-HNNXBMFYSA-N |

異性体SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)[C@@H](CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |

正規SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。